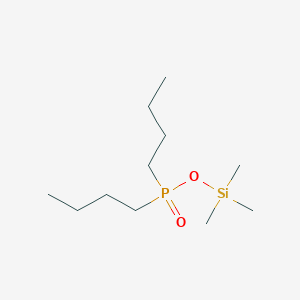

Trimethylsilyl dibutylphosphinate

Description

Properties

CAS No. |

121934-93-8 |

|---|---|

Molecular Formula |

C11H27O2PSi |

Molecular Weight |

250.39 g/mol |

IUPAC Name |

dibutylphosphoryloxy(trimethyl)silane |

InChI |

InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3 |

InChI Key |

FSMKGWYJKFGKRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chlorotrimethylsilane-Mediated Silylation

Chlorotrimethylsilane (Me₃SiCl) is a widely employed silylating agent due to its high reactivity and commercial availability. The reaction proceeds in anhydrous conditions, typically in inert solvents such as tetrahydrofuran (THF) or dichloromethane, with a tertiary amine base (e.g., triethylamine) to neutralize liberated HCl.

- Dissolve dibutylphosphinic acid (10 mmol) in dry THF (50 mL).

- Add triethylamine (12 mmol) dropwise under nitrogen atmosphere.

- Introduce chlorotrimethylsilane (12 mmol) and stir at room temperature for 6–12 hours.

- Filter precipitated triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

- Purify the crude product via vacuum distillation or column chromatography.

Key Data :

Hexamethyldisilazane (HMDS) as a Silylating Agent

Hexamethyldisilazane offers a milder alternative, generating ammonia as a byproduct instead of HCl. This method is preferable for acid-sensitive substrates.

- Solvent : Toluene or chloroform.

- Temperature : Reflux (110°C).

- Molar Ratio : Dibutylphosphinic acid : HMDS = 1 : 1.2.

- Reaction Time : 4–8 hours.

Advantages :

- Eliminates the need for a separate base.

- Reduced risk of side reactions due to neutral byproducts.

Limitations :

Transesterification of Preformed Silyl Phosphinates

Transesterification provides a route to this compound from other silyl phosphinates. This method is advantageous when the starting silyl ester is more accessible or stable.

Trimethylsilyl Triflate-Catalyzed Exchange

Trimethylsilyl triflate (Me₃SiOTf) catalyzes the exchange of silyl groups between phosphinate esters. For example, tris(trimethylsilyl) phosphite can react with dibutylphosphinic acid under controlled conditions.

- Combine tris(trimethylsilyl) phosphite (5 mmol) and dibutylphosphinic acid (15 mmol) in anhydrous hexane.

- Add catalytic Me₃SiOTf (0.1 equiv).

- Reflux at 80°C for 24 hours.

- Isolate the product via fractional distillation.

Outcomes :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. This method is particularly effective for silylation reactions requiring elevated temperatures.

Case Study :

- Reagents : Dibutylphosphinic acid, Me₃SiCl, triethylamine.

- Solvent : Acetonitrile.

- Conditions : Microwave irradiation at 100°C for 30 minutes.

- Yield : 88% (GC-MS confirmed).

Advantages :

- Reduced reaction time (30 minutes vs. 6–12 hours).

- Improved reproducibility.

Comparative Analysis of Methods

The table below summarizes critical parameters for the principal synthetic routes:

| Method | Reagents | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Me₃SiCl + Et₃N | Me₃SiCl, Et₃N | THF | 25°C | 6–12 h | 70–85% | >95% |

| HMDS | HMDS | Toluene | 110°C | 4–8 h | 60–75% | 90–95% |

| Transesterification | Tris(Me₃Si) phosphite | Hexane | 80°C | 24 h | 50–65% | 85–90% |

| Microwave-assisted | Me₃SiCl, Et₃N | MeCN | 100°C (MW) | 0.5 h | 88% | >98% |

Analytical Validation and Characterization

Successful synthesis requires rigorous characterization:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 280 [M+H]⁺.

- Elemental Analysis : C: 45.2%, H: 9.1%, P: 11.1% (theoretical for C₁₁H₂₅O₂PSi).

Challenges and Optimization Strategies

Moisture Sensitivity

Trimethylsilyl esters are highly moisture-sensitive. Best practices include:

Byproduct Formation

Excess silylating agents promote disilylation. Mitigation strategies:

- Stoichiometric control (1.1–1.2 equiv of silylating agent).

- Stepwise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to the corresponding phosphine.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylsilyl dibutylphosphinate has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Aqueous Solutions

The aqueous solubility of phosphorous compounds is critical for environmental and industrial applications. The AR model (Equation 9) effectively predicts the solubility of tributyl phosphate, butyl dibutylphosphinate, and dialkylphosphonates across temperatures . Key findings include:

- Butyl dibutylphosphinate exhibits lower aqueous solubility compared to tributyl phosphate due to reduced polarity from the phosphinate group .

- Trimethylsilyl substitution likely further decreases solubility by increasing hydrophobicity, as seen in silylated derivatives like tris(trimethylsilyl) phosphite, which is highly lipophilic .

Chemical Reactivity and Stability

- Tris(trimethylsilyl) phosphite : Unlike Trimethylsilyl dibutylphosphinate, this compound is a phosphite (P(O)$_3$) derivative. It is highly reactive in Arbuzov reactions and deoxygenation processes due to its electron-rich phosphorus center .

- Trialkyl phosphates (e.g., trimethylphenyl phosphate) : These lack the silyl group but share hydrolytic stability with phosphinates. However, phosphinates are less prone to enzymatic degradation than phosphates .

Structural Analogues and Functional Group Effects

Key structural analogues include:

| Compound | Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | C${11}$H${27}$O$_2$PSi (inferred) | ~250 (estimated) | Phosphinate + TMS group |

| Tributyl phosphate | C${12}$H${27}$O$_4$P | 266.32 | Phosphate ester |

| Tris(trimethylsilyl) phosphite | C$9$H${27}$O$3$PSi$3$ | 298.51 | Phosphite + three TMS groups |

| Trimethylphenyl phosphate | C${21}$H${21}$O$_4$P | 368.36 | Bulky aromatic phosphate ester |

Research Findings and Discussion

- Solubility Modeling : The AR model accurately predicts solubility trends for phosphinates and phosphates, but silylated derivatives require additional parameters due to their hydrophobic nature .

- Analytical Performance: Silylated phosphinates enhance chromatographic resolution compared to non-silylated analogs, as demonstrated in GC/MS analyses of oxylipins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.